Gestodene acetate

Transdermal Drug Delivery Prodrug Design Matrix Diffusion Systems

Gestodene acetate is a synthetic ester prodrug of the third-generation progestin gestodene. It belongs to the 19-nortestosterone class and is primarily designed to enhance transdermal drug delivery by improving skin permeability and matrix solubility compared to the parent compound.

Molecular Formula C23H28O3
Molecular Weight 352.5 g/mol
CAS No. 64133-16-0
Cat. No. B1472175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGestodene acetate
CAS64133-16-0
Molecular FormulaC23H28O3
Molecular Weight352.5 g/mol
Structural Identifiers
SMILESCCC12CCC3C(C1C=CC2(C#C)OC(=O)C)CCC4=CC(=O)CCC34
InChIInChI=1S/C23H28O3/c1-4-22-12-10-19-18-9-7-17(25)14-16(18)6-8-20(19)21(22)11-13-23(22,5-2)26-15(3)24/h2,11,13-14,18-21H,4,6-10,12H2,1,3H3/t18-,19+,20+,21-,22-,23-/m0/s1
InChIKeyLOSTYGORRFXVOZ-GOMYTPFNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gestodene Acetate (CAS 64133-16-0): A Third-Generation Progestin Ester for Transdermal Prodrug Applications


Gestodene acetate is a synthetic ester prodrug of the third-generation progestin gestodene. It belongs to the 19-nortestosterone class and is primarily designed to enhance transdermal drug delivery by improving skin permeability and matrix solubility compared to the parent compound [1]. This bioreversible modification alters the physicochemical properties for targeted absorption, making it a candidate for non-oral contraceptive and hormone therapy delivery systems [1].

Why Gestodene Acetate Cannot Be Readily Substituted with Unmodified Gestodene or Other Progestins in Transdermal Systems


The esterification of gestodene at the 17β-position fundamentally changes its interaction with transdermal delivery matrices. Unlike unmodified gestodene, which has limited solubility and flux in pressure-sensitive adhesives, gestodene acetate acts as a prodrug enabling significantly higher active ingredient loading and transdermal permeation [1]. This prodrug strategy overcomes a key formulation barrier, meaning that a simple generic substitution with the parent gestodene would fail to achieve the required therapeutic plasma levels from a matrix-type patch within a practical patch size [1].

Quantitative Differentiation of Gestodene Acetate: Transdermal Performance and Receptor Selectivity Data


Enhanced Active Ingredient Loading in Transdermal Matrices Compared to Parent Gestodene

Gestodene acetate, as a representative gestodene ester, enables a significantly higher active ingredient concentration in transdermal matrix systems. In the US patent US5858394, it is demonstrated that gestodene esters can achieve active ingredient loads that are higher by a factor of 10 compared to comparable systems using unmodified gestodene [1]. This is attributed to surprisingly advantageous solubilities in skin contact adhesives and mixtures with cosolvents [1].

Transdermal Drug Delivery Prodrug Design Matrix Diffusion Systems

Significantly Higher Transdermal Flux Compared to Unmodified Gestodene

The patent literature explicitly states that upon comparing the skin penetration of gestodene with its esters, the latter are generally distinguished by considerably higher transdermal flows [1]. This is particularly pronounced in the processing of esters in matrix-transdermal systems. The bioreversible modification of gestodene to its acetate ester ensures that after skin permeation, it is hydrolyzed back to the active parent drug, maintaining pharmacological activity while overcoming the skin's barrier function [1].

Skin Permeation Prodrug Strategy Contraceptive Patch

Comparative Progesterone Receptor Binding Affinity and Androgen Selectivity of the Parent Drug Gestodene

While this data refers to the parent compound gestodene, it is directly relevant as gestodene acetate is a prodrug that converts to gestodene in vivo. In a comparative study, the relative binding affinity (RBA) of gestodene for rabbit uterine progestin receptors was approximately nine times that of progesterone (P) [1]. In comparison, levonorgestrel showed an RBA about five times that of P, while 3-keto desogestrel exhibited a similar RBA to gestodene [1]. The androgen selectivity index, represented by the ratio of androgen:progestin IC50 values, positioned gestodene as more selective than levonorgestrel (lower ratio value reflects better selectivity) [1].

Receptor Binding Affinity Selectivity Index Side-Effect Profile

Potential for Reduced Transdermal Patch Size Compared to Norelgestromin-Based Systems

A review of emerging contraceptive options indicates that a transdermal patch containing gestodene can be manufactured at half the size of a standard norelgestromin patch (10 cm² vs. 20 cm²) while achieving equivalent contraceptive efficacy [1]. This significant size reduction is a direct consequence of the prodrug strategy enabling higher drug loading and flux, a property inherent to gestodene esters like gestodene acetate [1].

Contraceptive Patch Patch Size Patient Compliance

Procurement-Driven Application Scenarios for Gestodene Acetate


Development of Next-Generation, Smaller Contraceptive Patches

Gestodene acetate is the primary candidate for use in the matrix of a novel transdermal contraceptive patch. Its ability to achieve a 10-fold higher drug loading than gestodene itself [1] enables the design of a patch that is half the size of current norelgestromin patches (10 cm²) [2], directly addressing patient preference for discreet, comfortable wear.

Formulation of High-Dose Transdermal Systems for Menopausal Hormone Therapy

The superior loading capacity of gestodene acetate [1] facilitates the formulation of stable matrix systems containing higher doses of active ingredient required for hormone therapy, without crystal formation that can hinder adhesion and drug release, thereby overcoming a common failure point in transdermal product development.

Analytical Method Development and Quality Control of Gestodene API

Although gestodene acetate (17β-acetate) is a prodrug, a closely related compound, 15α-Acetoxy-gestodene (Impurity F), is a specified impurity in the British Pharmacopoeia with a strict limit of 0.1% . Researchers in quality control and regulatory filing (ANDA/DMF) require well-characterized reference standards of related acetoxy derivatives to develop and validate HPLC methods for ensuring the purity of gestodene active pharmaceutical ingredient.

Research into Steroid Receptor Cross-Reactivity and Selectivity Profiles

For fundamental research on progestin side-effect profiles, gestodene acetate serves as a prodrug source of gestodene, which has a well-characterized in vitro selectivity index relative to levonorgestrel and desogestrel [3]. This makes it a valuable tool probe in assays investigating the balance between progestogenic and androgenic receptor activation in cell lines expressing negligible endogenous steroid receptors.

Quote Request

Request a Quote for Gestodene acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.